7-Bromo-5-fluoroindoline
CAS No.:
Cat. No.: VC13404229
Molecular Formula: C8H7BrFN
Molecular Weight: 216.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H7BrFN |
---|---|
Molecular Weight | 216.05 g/mol |
IUPAC Name | 7-bromo-5-fluoro-2,3-dihydro-1H-indole |
Standard InChI | InChI=1S/C8H7BrFN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h3-4,11H,1-2H2 |
Standard InChI Key | JQXHUCPLRPTHKR-UHFFFAOYSA-N |
SMILES | C1CNC2=C1C=C(C=C2Br)F |
Canonical SMILES | C1CNC2=C1C=C(C=C2Br)F |
Introduction
Structural and Chemical Properties of 7-Bromo-5-fluoroindoline
The molecular formula of 7-bromo-5-fluoroindoline is , with a molecular weight of approximately 215.04 g/mol. The indoline core consists of a benzene ring fused to a pyrrolidine ring, with bromine and fluorine atoms occupying the 7th and 5th positions, respectively. These halogen substituents significantly influence the compound’s reactivity:
-
Electron-withdrawing effects: Fluorine’s high electronegativity deactivates the aromatic ring, directing electrophilic substitution to meta positions relative to existing substituents.
-
Steric considerations: Bromine’s larger atomic radius may hinder reactions at adjacent sites, favoring regioselective transformations .
Comparative analysis with 5-bromo-7-fluoroindoline-2,3-dione highlights how functional groups alter properties. The absence of ketone groups in 7-bromo-5-fluoroindoline likely enhances its stability under reducing conditions, making it more suitable for certain synthetic applications.
Property | 7-Bromo-5-fluoroindoline | 5-Bromo-7-fluoroindoline-2,3-dione |
---|---|---|
Molecular Formula | ||
Molecular Weight (g/mol) | 215.04 | 244.02 |
Key Functional Groups | Indoline core | Indoline-2,3-dione |
Reactivity | Electrophilic substitution | Enzyme inhibition |
Synthetic Strategies for 7-Bromo-5-fluoroindoline
While no direct synthesis of 7-bromo-5-fluoroindoline is documented, methodologies for analogous bromo-fluoro heterocycles provide viable pathways. The Skraup condensation, employed in the synthesis of 7-bromo-5-methoxyquinoline , offers a template for indoline derivatives:
Halogenation of Indoline Precursors
A plausible route involves the sequential halogenation of indoline:
-
Fluorination: Directed ortho-metalation (DoM) using a directing group (e.g., -OMe) to install fluorine at the 5th position.
-
Bromination: Electrophilic bromination at the 7th position, leveraging fluorine’s meta-directing effects.
Cyclization Approaches
Alternatively, cyclization of substituted anilines could yield the indoline core. For example, reductive cyclization of 3,5-dibromo-4-fluoro-nitrobenzene using catalytic hydrogenation might form the pyrrolidine ring while retaining halogen substituents .
Challenges:
-
Regioselectivity: Ensuring precise positioning of halogens requires careful control of reaction conditions.
-
Functional group compatibility: Protecting groups may be necessary to prevent undesired side reactions during halogenation.
Applications in Materials Science
Halogenated indolines serve as precursors for organic semiconductors and luminescent materials. The electron-withdrawing bromine and fluorine substituents in 7-bromo-5-fluoroindoline could:
-
Lower the LUMO energy level, facilitating electron transport in organic field-effect transistors (OFETs).
-
Enhance thermal stability, a critical factor in optoelectronic device longevity .
Comparative Analysis with Related Compounds
The uniqueness of 7-bromo-5-fluoroindoline becomes evident when compared to analogs:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume